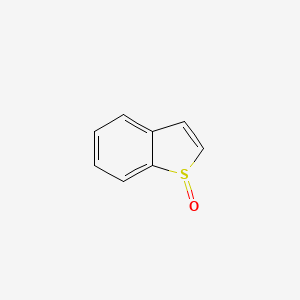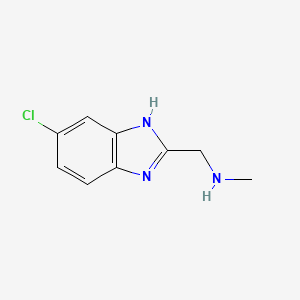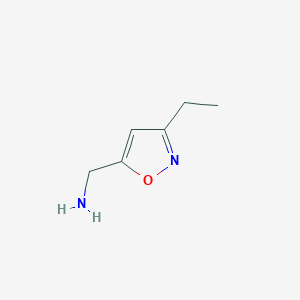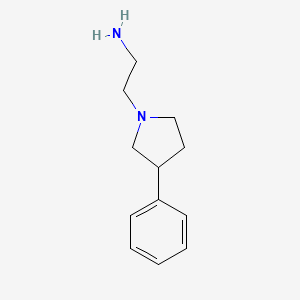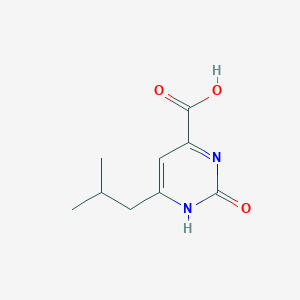
tert-Butoxycarbonyl-(S)-3-Amino-(6-phenyl)-5-hexensäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a compound of interest in organic chemistry and biochemistry. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an amino group, and a phenyl-substituted hexenoic acid chain. This compound is often used in peptide synthesis and other organic reactions due to its unique structural features.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Die Boc-Gruppe ist eine gängige Schutzgruppe, die in der Peptidsynthese verwendet wird. Sie schützt die Aminogruppe vor unerwünschten Reaktionen während des Syntheseprozesses. Die in Frage stehende Verbindung kann zur Synthese von Peptiden verwendet werden, insbesondere wenn eine bestimmte Stereochemie erforderlich ist. Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, ohne dass der Rest des Moleküls beeinträchtigt wird, was sie zu einem vielseitigen Werkzeug in der Peptidchemie macht .
Medizinische Chemie
In der medizinischen Chemie kann die Struktur der Verbindung in größere Moleküle eingebaut werden, um ihre pharmakokinetischen Eigenschaften zu verbessern. Ihre Phenylgruppe kann die Wechselwirkungen mit biologischen Zielstrukturen verstärken, während die Boc-Gruppe die Stabilität während der Synthese bis zum letzten Entschützungsschritt gewährleistet .
Materialwissenschaft
Das Aminosäurederivat kann in der Materialwissenschaft verwendet werden, um die Oberflächeneigenschaften von Materialien zu verändern. Beispielsweise kann es auf Polymere gepfropft werden, um spezifische Funktionalitäten einzuführen oder die Wechselwirkung des Materials mit seiner Umgebung zu verändern .
Organische Synthese
Diese Verbindung kann als Baustein in der organischen Synthese dienen. Ihre geschützte Aminogruppe und das Vorhandensein einer Doppelbindung bieten Möglichkeiten für weitere chemische Modifikationen, wie z. B. die Einführung anderer funktioneller Gruppen oder die Verlängerung der Kohlenstoffkette .
Biokonjugation
Biokonjugationstechniken erfordern häufig die Verwendung geschützter Aminosäuren. Die Boc-Gruppe in dieser Verbindung ermöglicht selektive Reaktionen an anderen Teilen des Moleküls, was entscheidend ist, wenn Biomoleküle an Oberflächen oder andere große Moleküle gekoppelt werden .
Katalyse
Die Phenylgruppe in der Verbindung kann als Ligand in katalytischen Systemen wirken. Sie kann Metallkatalysatoren stabilisieren oder an der Bildung supramolekularer Strukturen teilnehmen, die in der Katalyse wichtig sind .
Arzneimittelverabreichung
Aufgrund ihrer strukturellen Merkmale kann diese Verbindung in Arzneimittelverabreichungssystemen verwendet werden. Die Boc-Gruppe kann verwendet werden, um Arzneimittelmoleküle vorübergehend zu modifizieren, sie hydrophober zu machen oder ihre Ladung zu ändern, um die Permeabilität der Zellmembran zu verbessern .
Thermoelektrische Materialien
Die Phenylgruppe der Verbindung kann zu den thermoelektrischen Eigenschaften von Materialien beitragen. Wenn sie in Polymere oder andere Materialien eingebaut wird, kann sie die elektrische Leitfähigkeit und den Seebeck-Koeffizienten beeinflussen, die wichtige Parameter in thermoelektrischen Geräten sind .
Wirkmechanismus
Target of Action
It is known that boc-protected amino acids are commonly used in peptide synthesis .
Mode of Action
Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a Boc-protected amino acid. The Boc group serves as a protective group for the amino group during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the free amino group for peptide bond formation .
Biochemical Pathways
It’s known that boc-protected amino acids play a crucial role in solid-phase peptide synthesis (spps), a common method for preparing peptides .
Result of Action
The primary result of the action of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is the successful synthesis of peptides. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed to yield the desired peptide .
Action Environment
The action of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is typically carried out in a controlled laboratory environment. Factors such as pH, temperature, and the presence of other reactants can influence the efficacy and stability of the compound. For instance, a high-temperature environment can facilitate the deprotection of Boc-protected amino acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino group is protected with a Boc group to prevent unwanted side reactions . The phenyl and hexenoic acid groups are then introduced through a series of coupling reactions, often using reagents such as carbodiimides and bases like piperidine .
Industrial Production Methods: In an industrial setting, the production of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid may involve large-scale SPPS or solution-phase synthesis. The process typically includes the protection of the amino group, followed by the sequential addition of the phenyl and hexenoic acid groups under controlled conditions
Eigenschaften
IUPAC Name |
(E,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhex-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(12-15(19)20)11-7-10-13-8-5-4-6-9-13/h4-10,14H,11-12H2,1-3H3,(H,18,21)(H,19,20)/b10-7+/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIROKVMYFFJKQ-RNVIBTMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
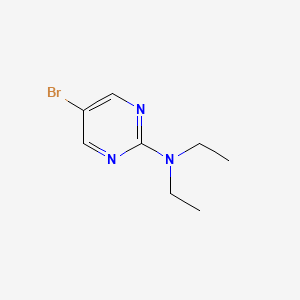



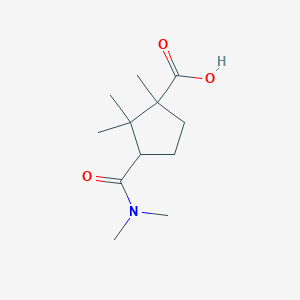
![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)
